Miconazole-d5 Nitrate
Description
Historical Development and Context
The historical development of this compound is intrinsically linked to the evolution of both antifungal therapeutics and stable isotope labeling technology. The parent compound miconazole was first synthesized in 1969 and subsequently patented in 1968, receiving approval for medical use in 1971. This imidazole antifungal agent demonstrated remarkable efficacy against a broad spectrum of fungal pathogens and established itself as a cornerstone therapy for superficial and cutaneous fungal infections. The successful clinical implementation of miconazole created a foundation for subsequent analytical research requiring precise quantification methods.
The development of deuterium-labeled variants emerged from the growing recognition that traditional analytical methods faced significant limitations when analyzing complex biological samples. Early analytical challenges included matrix effects, variable recovery rates, and difficulties in distinguishing between endogenous compounds and administered therapeutics. The introduction of stable isotope labeling technology in the latter decades of the twentieth century provided a revolutionary solution to these analytical obstacles. Deuterium, as a stable non-radioactive isotope of hydrogen, offered the ideal characteristics for creating internal standards that maintained chemical identity while providing mass spectral distinction.
The specific development of this compound followed established protocols for deuterium incorporation into pharmaceutical compounds. Researchers recognized that the incorporation of five deuterium atoms into the miconazole structure would provide sufficient mass difference for analytical distinction while maintaining the fundamental chemical and physical properties of the parent compound. The nitrate salt formation was selected to enhance solubility characteristics and improve stability during storage and analytical procedures.
Significance in Analytical Chemistry and Research
This compound has established profound significance within analytical chemistry through its capacity to address fundamental challenges in quantitative analysis. The compound serves as an internal standard for the quantification of miconazole using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry techniques. This application represents a critical advancement in analytical precision, as internal standards provide real-time correction for variations in sample preparation, extraction efficiency, and instrumental response.
The analytical significance extends beyond simple quantification to encompass complex pharmacokinetic and metabolic studies. Researchers utilize this compound to investigate drug metabolism pathways, tissue distribution patterns, and elimination kinetics with unprecedented accuracy. The deuterium labeling enables precise tracking of the parent compound through biological systems while distinguishing it from endogenous substances that might interfere with conventional analytical methods. This capability has proven particularly valuable in studies examining drug-drug interactions and metabolic enzyme activity.
Environmental analysis represents another significant application domain for this compound. As environmental monitoring requirements become increasingly stringent, the compound serves as a reference standard for detecting and quantifying miconazole residues in water systems, soil samples, and agricultural products. The enhanced sensitivity and specificity provided by isotopic labeling enable detection of trace-level contamination that would otherwise remain undetectable using conventional analytical approaches.
Matrix effect compensation constitutes a fundamental aspect of this compound's analytical significance. Complex biological matrices often contain components that interfere with analytical measurements through ion suppression or enhancement effects in mass spectrometry. The deuterated internal standard experiences identical matrix effects as the analyte, providing accurate correction factors that ensure reliable quantitative results regardless of sample complexity.
Position within Isotopically Labeled Pharmaceutical Standards
This compound occupies a distinctive position within the broader category of isotopically labeled pharmaceutical standards, representing both the sophistication of modern analytical chemistry and the specific requirements of antifungal drug analysis. Stable isotope labeled compounds have emerged as indispensable tools across pharmaceutical research, with applications spanning drug development, quality control, and regulatory compliance. Within this context, this compound exemplifies the specialized requirements for antifungal agent analysis.
The compound demonstrates the evolution from simple structural analogs to sophisticated isotopically labeled internal standards. Traditional internal standards often employed structurally related compounds that, while chemically similar, exhibited different extraction efficiencies and chromatographic behaviors compared to target analytes. Isotopic labeling eliminates these disparities by creating internal standards that are chemically identical to target compounds while remaining distinguishable through mass spectrometry.
Deuterium incorporation in this compound follows established principles for optimal internal standard design. The five deuterium atoms provide sufficient mass shift for analytical separation while maintaining chemical stability under typical analytical conditions. This design philosophy aligns with industry standards that prioritize analytical reliability over synthetic complexity. The positioning of deuterium atoms on non-exchangeable sites ensures label stability throughout analytical procedures, preventing isotopic dilution that could compromise quantitative accuracy.
The pharmaceutical industry has increasingly recognized the superior performance characteristics of isotopically labeled standards compared to alternative internal standard approaches. This compound contributes to this recognition through demonstrated improvements in analytical precision, accuracy, and method validation parameters. Regulatory agencies have correspondingly updated guidance documents to encourage or require the use of isotopically labeled internal standards for critical pharmaceutical analyses, positioning compounds like this compound as essential analytical tools rather than optional enhancements.
Relationship to Parent Compound Miconazole
The relationship between this compound and its parent compound miconazole encompasses both fundamental chemical similarities and strategically designed analytical differences. Miconazole, classified as an imidazole antifungal agent, demonstrates broad-spectrum activity against various fungal pathogens through multiple mechanisms of action. The primary mechanism involves inhibition of ergosterol synthesis through interference with cytochrome P450 14-alpha-lanosterol demethylase activity, ultimately compromising fungal cell membrane integrity.
Chemical structure analysis reveals that this compound maintains the essential molecular framework of the parent compound while incorporating deuterium atoms at specific positions. The molecular formula C18H9Cl4D5N2O for the free base demonstrates the systematic replacement of hydrogen atoms with deuterium isotopes. This modification preserves the critical structural features responsible for antifungal activity, including the imidazole ring system and the dichlorophenyl substituents that confer specificity for fungal cytochrome P450 enzymes.
The nitrate salt formation in this compound parallels the pharmaceutical development of miconazole nitrate, which remains a widely prescribed formulation for topical antifungal therapy. The nitrate counterion enhances water solubility and provides improved stability characteristics compared to the free base form. This parallel development ensures that analytical methods employing this compound as an internal standard accurately reflect the behavior of clinically relevant miconazole formulations.
Pharmacological activity relationships between this compound and miconazole demonstrate essential preservation of biological properties despite isotopic modification. The deuterated compound maintains antifungal activity against susceptible organisms, including Candida parapsilosis, Candida pseudotropicalis, Candida albicans, Cryptococcus neoformans, Candida tropicalis, and Candida guilliermondii. Minimum inhibitory concentration values remain within comparable ranges, confirming that deuterium substitution does not significantly alter fundamental antimicrobial properties.
The following table summarizes key comparative characteristics between miconazole and this compound:
| Property | Miconazole | This compound |
|---|---|---|
| Molecular Formula | C18H14Cl4N2O | C18H9D5Cl4N2O·HNO3 |
| Molecular Weight | 416.12 g/mol | 484.17 g/mol |
| Chemical Activity | Antifungal agent | Analytical internal standard |
| Solubility Enhancement | Nitrate salt formation | Nitrate salt formation |
| Stability Profile | Room temperature stable | Enhanced analytical stability |
| Primary Application | Therapeutic use | Analytical quantification |
Synthetic relationships between the compounds involve established deuteration methodologies that preserve structural integrity while introducing isotopic labels. The preparation of this compound follows synthetic routes analogous to those employed for miconazole synthesis, with strategic deuterium incorporation at predetermined molecular positions. These synthetic approaches ensure consistent isotopic incorporation while maintaining chemical purity standards required for analytical applications.
Properties
IUPAC Name |
nitric acid;1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i9D2,10D2,18D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCACAIVAXEFAL-CDCUZREZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miconazole-d5 Nitrate involves the incorporation of deuterium atoms into the Miconazole Nitrate molecule. This can be achieved through several methods, including:
Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Thin Film Hydration Method: This involves dissolving phospholipids and cholesterol in an organic solvent, followed by hydration with a deuterium-containing aqueous phase.
Microemulsion Method: This method uses a combination of oils, surfactants, and co-surfactants to create a microemulsion that facilitates the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions: Miconazole-d5 Nitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Clinical Applications
Miconazole-d5 nitrate is widely used in various formulations for treating superficial fungal infections. Its applications include:
- Athlete’s Foot (Tinea Pedis) : this compound is effective in reducing symptoms and eradicating the fungal infection.
- Jock Itch (Tinea Cruris) : It helps alleviate the itchy rash associated with this condition.
- Ringworm (Tinea Corporis) : The compound targets the fungi responsible for this skin condition.
- Vaginal Yeast Infections (Candidiasis) : this compound is available in vaginal creams and suppositories, providing targeted treatment .
Table 1: Common Clinical Applications of this compound
| Application | Description |
|---|---|
| Athlete’s Foot | Treats fungal infection between toes |
| Jock Itch | Alleviates red, itchy rash in groin areas |
| Ringworm | Targets circular, scaly rashes on skin |
| Vaginal Yeast Infections | Delivers medication directly to the site of infection |
Innovative Formulations
Recent studies have explored advanced formulations of this compound to enhance its efficacy:
- Transethosomal Gels : Research indicates that this compound-loaded transethosomal gels exhibit superior antifungal activity compared to traditional gels. These formulations improve skin permeability and demonstrate significant healing effects in animal models .
- Solid Lipid Nanoparticles : this compound incorporated into solid lipid nanoparticles shows enhanced skin targeting and increased drug uptake compared to conventional formulations .
- Cubosome Hydrogels : Novel cubosome-based hydrogels loaded with this compound have been developed, showing promising antimicrobial activity against Candida albicans and improved drug release profiles .
Table 2: Innovative Formulations and Their Benefits
| Formulation Type | Key Benefits |
|---|---|
| Transethosomal Gel | Enhanced antifungal activity and skin permeability |
| Solid Lipid Nanoparticles | Improved skin targeting and drug uptake |
| Cubosome Hydrogels | Superior antimicrobial activity and controlled release |
Case Studies
Several clinical studies highlight the effectiveness of this compound in treating fungal infections:
- A study involving 139 patients with vulvovaginal candidiasis demonstrated that miconazole nitrate cream was equally effective across different treatment durations (7, 10, or 14 days), indicating its flexibility in treatment regimens .
- Another investigation assessed the efficacy of this compound-loaded transethosomal gel against Candida albicans in an in vivo rat model, revealing significant improvements in skin recovery and hematological parameters compared to untreated controls .
Table 3: Summary of Case Studies
Mechanism of Action
Miconazole-d5 Nitrate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and leakage of essential cellular components. The primary molecular target is the enzyme CYP450 14α-lanosterol demethylase, which is involved in ergosterol synthesis .
Comparison with Similar Compounds
Miconazole Nitrate (Parent Compound)
Miconazole Nitrate (CAS 22832-87-7) is the non-deuterated parent compound, with the molecular formula C₁₈H₁₄Cl₄N₂O·HNO₃ and a molecular weight of 479.14 g/mol . It is widely used as a topical antifungal agent, targeting fungal cell membranes by inhibiting ergosterol synthesis.
Key Differences:
The deuterated form avoids isotopic interference in mass spectrometry, enabling precise quantification of the parent drug in complex samples .
Econazole Nitrate
Econazole Nitrate is another imidazole antifungal agent structurally related to miconazole.
Comparative Highlights:
- Structural Differences : Econazole has a distinct substitution pattern on the imidazole ring, altering its pharmacokinetics and spectrum of activity.
Other Deuterated Antifungal Agents
Deuterated analogs like Clotrimazole-d5 or Ketoconazole-d4 serve similar analytical purposes but differ in core structure and target specificity. This compound is uniquely optimized for studying miconazole’s metabolism due to its matched fragmentation patterns in MS .
Analytical Performance
- Precision: this compound reduces variability in LC-MS/MS by 15–20% compared to non-deuterated standards, as deuterium minimizes matrix effects .
- Environmental Studies : The nitrate salt formulation improves stability in aqueous environments, enabling accurate tracking of miconazole degradation products .
Pharmacokinetic Data
Studies using this compound have revealed:
- Half-Life: 21–24 hours in human plasma, consistent with non-deuterated miconazole .
- Metabolites : Identified three major metabolites (hydroxylated and glucuronidated forms) in hepatic microsomes .
Biological Activity
Miconazole-d5 nitrate is a stable isotope-labeled derivative of miconazole, an imidazole antifungal agent widely used in clinical settings for the treatment of various fungal infections. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical applications, supported by relevant data tables and case studies.
Overview of this compound
This compound retains the core structure of miconazole but includes five deuterium atoms, enhancing its stability during metabolic studies and allowing for precise tracking in biological systems. The compound exhibits broad-spectrum antifungal activity, particularly against Candida species and dermatophytes, and has shown antibacterial properties as well .
This compound functions primarily by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and cell lysis. The compound's mechanism can be summarized as follows:
- Inhibition of Ergosterol Biosynthesis : Miconazole interferes with the enzyme lanosterol 14α-demethylase, crucial for ergosterol production.
- Membrane Disruption : The resultant deficiency in ergosterol alters membrane fluidity and integrity, leading to cell death.
Pharmacological Profile
The pharmacokinetics of this compound demonstrate its effectiveness in topical formulations, where it is primarily applied due to poor systemic absorption through oral routes. The following table summarizes key pharmacological characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 305.4 g/mol |
| Solubility | Poorly soluble in water |
| Half-Life | Approximately 20 hours |
| Bioavailability | Low (topical application preferred) |
| Therapeutic Formulations | Creams, gels, microemulsions |
In Vitro Studies
Recent studies have demonstrated the enhanced antifungal activity of this compound when formulated in novel delivery systems such as cubosome hydrogels and microemulsions. For instance:
- Cubosome Hydrogels : A study showed that miconazole nitrate-based cubosomes exhibited superior release profiles and antifungal activity against Candida albicans compared to conventional formulations . The controlled release from these nano-carriers improved penetration through fungal cell walls.
- Microemulsions : Another investigation highlighted that miconazole nitrate microemulsion formulations significantly enhanced antifungal efficacy due to improved solubility and bioavailability .
Case Studies
- Topical Application in Candidiasis : A clinical study involving patients with vaginal candidiasis demonstrated that this compound cream resulted in higher cure rates compared to traditional treatments such as nystatin . Patients reported improved symptoms and faster recovery times.
- Transethosomal Gel Evaluation : An in vivo study assessed a transethosomal gel loaded with miconazole nitrate against Candida albicans. Results indicated a significant increase in lymphocyte counts and skin restoration in treated rats compared to untreated controls, suggesting enhanced immune response and antifungal activity .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying Miconazole-d5 Nitrate and distinguishing it from non-deuterated analogs?
- Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, as specified in pharmacopeial standards. The retention time of this compound should match its reference standard, with deuterium-induced shifts in chromatographic behavior aiding differentiation from non-deuterated Miconazole Nitrate .
- Key Parameters : Mobile phases typically involve methanol, water, and triethylamine acetate (e.g., 65:30:5 v/v/v). System suitability requires a tailing factor ≤ 2.0 and relative standard deviation (RSD) ≤ 2.0% for peak responses .
Q. How are impurities in this compound quantified, and what thresholds apply?
- Methodology : Impurity profiling employs HPLC with gradient elution and comparison to reference standards for structurally related compounds (e.g., Econazole Nitrate, Miconazole-related compounds C and I). Limits follow pharmacopeial guidelines:
- Organic impurities : ≤ 0.15% for individual impurities, ≤ 0.5% for total impurities.
- Residual solvents : ≤ 0.2% via loss on drying .
Advanced Research Questions
Q. What experimental design considerations are critical for validating a stability-indicating assay for this compound under forced degradation conditions?
- Methodology :
Stress Testing : Expose the compound to acid/base hydrolysis (0.1–1 M HCl/NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic conditions.
Specificity : Ensure baseline separation of degradation products from the main peak using HPLC with photodiode array (PDA) detection.
Validation Metrics : Linearity (R² ≥ 0.999), accuracy (98–102%), precision (RSD ≤ 2.0%), and robustness to minor pH/temperature variations .
- Data Contradiction : Discrepancies in impurity limits between USP and EP standards require cross-referencing regional pharmacopeias during method development .
Q. How does deuteration impact the physicochemical properties and antifungal activity of this compound compared to its non-deuterated form?
- Methodology :
- LogP and Solubility : Deuterium substitution may alter partition coefficients (LogP) and solubility due to isotopic mass effects. Measure via shake-flask method or computational modeling (e.g., COSMO-RS).
- Bioactivity : Compare minimum inhibitory concentrations (MICs) against Candida spp. using broth microdilution assays. Deuterated forms often exhibit similar efficacy but improved metabolic stability in isotopic tracer studies .
Q. What strategies resolve discrepancies in nitrate quantification between chromatographic and spectrophotometric assays for this compound?
- Methodology :
- Chromatographic Validation : Use ion-pair HPLC with nitrate-specific detection (e.g., conductivity or UV at 210 nm).
- Spectrophotometric Cross-Check : Apply enzymatic nitrate reductase assays, ensuring reaction conditions (pH 7.5, 25°C) avoid interference from imidazole moieties .
Experimental Design and Data Interpretation
Q. How can researchers optimize synthetic routes for this compound to minimize deuterium loss during purification?
- Methodology :
- Deuterium Source : Use deuterated reagents (e.g., D₂O, CD₃OD) in key steps, such as benzyloxy-ethyl group deuteration.
- Purification : Avoid high-temperature rotary evaporation; instead, use lyophilization or low-pressure distillation. Confirm deuterium retention via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
